molecular formula C19H16ClNO2 B2529317 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one CAS No. 1186396-67-7

3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one

Cat. No.: B2529317
CAS No.: 1186396-67-7
M. Wt: 325.79
InChI Key: NSKKBNUHFIIUMA-UHFFFAOYSA-N
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Description

3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H16ClNOC_{19}H_{16}ClNO and it features a complex structure comprising a quinoline moiety and a dimethylfuran component. The structural representation can be summarized as follows:

  • Quinoline Ring : A bicyclic structure that contributes to the compound's biological activity.
  • Dimethylfuran : A five-membered ring that enhances the lipophilicity and bioavailability of the compound.

Research indicates that compounds similar to This compound may interact with various biological targets. Notably:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It has been suggested that the compound could act as a modulator for certain neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.

Pharmacological Effects

The biological effects of this compound have been assessed in various studies:

  • Antimicrobial Activity : Preliminary studies show that the compound exhibits significant antimicrobial properties against several bacterial strains.
  • Anticancer Potential : The quinoline derivatives are known for their anticancer activities, and this compound may also induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of This compound against common pathogens. Results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This suggests that the compound has potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induces apoptosis via caspase activation:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Caspase-dependent apoptosis
MCF7 (breast cancer)20ROS generation

These findings indicate its potential utility in cancer therapy.

Properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-4-5-14-9-15(19(20)21-16(14)8-11)6-7-17(22)18-12(2)10-23-13(18)3/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKBNUHFIIUMA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(OC=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(OC=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.